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Introduction
L-Methioninamide hydrochloride (H-Met-NH2·HCl) is the amide derivative of the essential

amino acid L-methionine.[1] Its structural similarity to L-methionine allows it to serve as a

valuable tool for researchers studying amino acid metabolism, transport, and the roles of

methionine-dependent pathways in various cellular processes. Due to its modified carboxyl

group, H-Met-NH2 can be used to investigate specific enzymatic activities and transport

mechanisms where the carboxylate is a key recognition or binding element. Its unique

properties, including potentially altered solubility and stability, make it a useful compound in

pharmaceutical development and cell culture applications.[2] This document outlines key

applications, relevant metabolic pathways, and detailed protocols for utilizing H-Met-NH2 in in

vitro research settings.

Key Applications in Amino Acid Metabolism
Research
H-Met-NH2 is a versatile molecule for probing several key areas of methionine metabolism:

Methionine Aminopeptidase (MetAP) Assays: MetAPs are enzymes that cleave the N-

terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[3]

[4] H-Met-NH2 can be explored as a potential substrate or inhibitor in MetAP activity assays

to screen for novel therapeutics, particularly in anti-angiogenesis and anti-bacterial drug

discovery.[5][6]
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Amino Acid Transport Studies: The uptake of amino acids into cells is mediated by specific

transporter proteins. H-Met-NH2 can be used in competitive binding or transport assays to

characterize the substrate specificity of methionine transporters, such as the System L and

ASC-like transporters.[7]

One-Carbon Metabolism Investigation: Methionine is central to one-carbon metabolism,

providing the methyl group for virtually all biological methylation reactions via its conversion

to S-adenosylmethionine (SAM).[8][9] By introducing H-Met-NH2 into cell culture systems,

researchers can study its impact on the methionine cycle, SAM levels, and downstream

effects on DNA, RNA, and histone methylation.[10]

Cell Culture and Growth Studies: As an analogue of methionine, H-Met-NH2 can be used in

cell culture media to assess its ability to support or inhibit cell proliferation and viability,

providing insights into the structural requirements for methionine in cellular growth.[2]

Methionine Metabolism Pathways
Methionine is a critical node in cellular metabolism, primarily through the Methionine Cycle,

which is interconnected with folate metabolism and the transsulfuration pathway.

The Methionine Cycle and One-Carbon Metabolism
The primary role of the methionine cycle is to generate S-adenosylmethionine (SAM), the

universal methyl donor for a vast number of methylation reactions.[8][11] Methionine is first

adenylated by Methionine Adenosyltransferase (MAT) to form SAM. After donating its methyl

group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to

homocysteine. Homocysteine can be remethylated back to methionine to complete the cycle, a

reaction that requires folate (as 5-methyltetrahydrofolate) and vitamin B12.[12][13]
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Caption: The Methionine Cycle, showing the generation of SAM and its regeneration from

homocysteine.

Experimental Protocols
Protocol 1: In Vitro Methionine Aminopeptidase (MetAP)
Activity Assay
This protocol describes a high-throughput, absorbance-based assay to measure MetAP activity

by detecting the production of methionine, which can be adapted to test H-Met-NH2 as a

substrate or inhibitor.[5][6]

A. Experimental Workflow

Caption: Workflow for a coupled enzymatic assay to measure Methionine Aminopeptidase

activity.

B. Materials and Reagents

Recombinant Methionine Aminopeptidase (MetAP)

Substrate peptide (e.g., Met-Gly-Met-Met)
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H-Met-NH2 (as potential substrate or inhibitor)

SAM Synthetase (MetK)

Inorganic Pyrophosphatase

ATP

Assay Buffer: 50 mM HEPES-NaOH (pH 7.5), 150 mM Potassium Acetate, 10% glycerol, 4

mM MgCl₂, 2 mM DTT.[6]

Metal Activator: MnCl₂

Detection Reagent: Malachite Green/molybdate solution

96-well microplate and plate reader

C. Procedure

Preparation: Prepare stock solutions of all reagents. Create a serial dilution of H-Met-NH2 if

testing for inhibition.

Reaction Setup: In a 96-well plate, add 15 µL of assay buffer containing MetAP enzyme and

the required concentration of MnCl₂.

Initiation: Add 5 µL of the substrate peptide or H-Met-NH2 (if testing as a substrate). For

inhibition assays, add the inhibitor first, incubate briefly, then add the standard substrate.

MetAP Reaction: Incubate the plate at 37°C for 60 minutes.

Coupling Reaction: Add 10 µL of the coupling mix containing SAM synthetase,

pyrophosphatase, and ATP. This mix converts the methionine product into SAM, generating

three molecules of inorganic phosphate (Pi) per molecule of methionine.[5]

Detection: Stop the reaction and develop color by adding 30 µL of Malachite Green reagent.

This reagent forms a colored complex with the generated Pi.
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Measurement: After a 15-minute incubation at room temperature, measure the absorbance

at approximately 620 nm.

Analysis: Calculate the reaction rate from the change in absorbance. For inhibition studies,

plot the rate against the concentration of H-Met-NH2 to determine the IC₅₀.

D. Example Data Presentation

Table 1: Inhibition of MetAP Activity by H-Met-NH2

H-Met-NH2 Conc. (µM) Absorbance (620 nm) % Inhibition

0 (Control) 0.850 0

1 0.723 15

10 0.468 45

50 0.212 75

| 100 | 0.105 | 88 |

Protocol 2: Amino Acid Uptake Assay in Cultured Cells
This protocol measures the uptake of radiolabeled L-methionine in the presence of unlabeled

H-Met-NH2 to assess competitive inhibition of amino acid transporters.[7]

A. Materials and Reagents

Hepatocellular carcinoma cells (e.g., WCH17) or other relevant cell line.[7]

Cell Culture Medium: DMEM with 10% FBS.[7]

Uptake Medium: 20 mM HEPES/Tris buffer (pH 7.4), 141 mM NaCl, 4 mM KCl, 2.8 mM

CaCl₂, 1 mM MgCl₂, 10 mM glucose.[7]

Radiolabeled L-[methyl-¹⁴C]-Methionine

H-Met-NH2
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Ice-cold Phosphate-Buffered Saline (PBS)

Scintillation fluid and counter

24-well cell culture plates

B. Procedure

Cell Seeding: Seed cells (e.g., 3x10⁵ cells/well) in 24-well plates and culture overnight at

37°C and 5% CO₂.[7]

Preparation: On the day of the assay, aspirate the culture medium and wash the cells once

with the uptake medium.

Competition Assay: Add uptake medium containing a fixed concentration of L-[¹⁴C]-

Methionine and varying concentrations of H-Met-NH2 (the competitor). Include a control with

no H-Met-NH2.

Uptake: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial

rate of transport.

Stopping the Reaction: To stop the uptake, rapidly aspirate the medium and wash the cells

three times with ice-cold PBS.

Cell Lysis and Counting: Lyse the cells in the wells (e.g., with 0.1 M NaOH or a suitable lysis

buffer) and transfer the lysate to scintillation vials.

Measurement: Add scintillation fluid and measure the radioactivity using a scintillation

counter.

Analysis: Normalize the counts per minute (CPM) to the protein content of each well. Plot the

percentage of L-[¹⁴C]-Methionine uptake against the concentration of H-Met-NH2.

C. Example Data Presentation

Table 2: Competitive Inhibition of L-[¹⁴C]-Methionine Uptake by H-Met-NH2
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H-Met-NH2 Conc. (µM) Uptake (CPM/µg protein) % of Control Uptake

0 15,400 100

10 12,320 80

100 7,854 51

500 3,542 23

| 1000 | 1,848 | 12 |

Protocol 3: Analysis of Intracellular Amino Acid
Metabolism
This protocol provides a framework for treating cells with H-Met-NH2 and analyzing changes in

intracellular metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

A. Experimental Workflow
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Caption: A general workflow for preparing cell extracts for metabolomic analysis via LC-MS.

B. Materials and Reagents

Cells of interest cultured in 6-well plates

Culture medium (standard or methionine-deficient, as required)
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H-Met-NH2

Ice-cold 0.9% NaCl solution

Extraction Solvent: 80% methanol, pre-chilled to -80°C

Cell scraper

High-speed refrigerated centrifuge

LC-MS system

C. Procedure

Cell Culture and Treatment: Culture cells to approximately 80% confluency. Replace the

medium with fresh medium containing the desired concentration of H-Met-NH2 or a vehicle

control. Incubate for the desired time period (e.g., 24 hours).

Metabolite Extraction:

Place the culture plate on ice and aspirate the medium.

Wash the cell monolayer rapidly with 1 mL of ice-cold 0.9% NaCl.

Immediately add 1 mL of -80°C extraction solvent to each well to quench metabolic

activity.

Collection: Scrape the cells in the extraction solvent and transfer the entire mixture to a

microcentrifuge tube.

Clarification: Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet

cell debris and proteins.

Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube for

LC-MS analysis. A portion of the sample can be dried down and reconstituted in a suitable

solvent for injection.
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LC-MS Analysis: Analyze the samples using an established LC-MS method for amino acid

and central carbon metabolite profiling. Monitor for masses corresponding to methionine,

SAM, SAH, homocysteine, and related metabolites.

Data Analysis: Integrate peak areas for each metabolite and normalize to an internal

standard and the total protein content or cell number from a parallel plate.

D. Example Data Presentation

Table 3: Relative Abundance of Key Metabolites Following H-Met-NH2 Treatment

Metabolite
Control (Relative
Abundance)

H-Met-NH2 Treated
(Relative
Abundance)

Fold Change

Methionine 1.00 0.45 -2.22

S-adenosylmethionine

(SAM)
1.00 0.31 -3.23

S-

adenosylhomocystein

e (SAH)

1.00 1.89 +1.89

Homocysteine 1.00 2.54 +2.54

| Cysteine | 1.00 | 1.75 | +1.75 |

Disclaimer: These protocols are intended as a guide and may require optimization for specific

cell lines, experimental conditions, and equipment. All laboratory work should be conducted by

qualified personnel trained in standard laboratory procedures.[1] This product is for research

use only.[1]

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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